molecular formula C11H13ClN4 B6634728 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine

6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine

Cat. No. B6634728
M. Wt: 236.70 g/mol
InChI Key: CWCWMQXLWCAMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biochemical pathways. The compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine involves the inhibition of protein kinase CK2. The compound binds to the enzyme's active site, preventing it from phosphorylating its target proteins. This, in turn, leads to the inhibition of various cellular processes that are regulated by CK2, including cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine are mainly due to its inhibition of protein kinase CK2. The compound has been shown to inhibit the growth of various cancer cells and reduce the production of inflammatory cytokines. It has also been shown to have neuroprotective effects and can reduce the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine in lab experiments include its potent inhibitory activity against protein kinase CK2, its ability to inhibit the growth of various cancer cells, and its anti-inflammatory properties. However, the compound has some limitations, including its relatively low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine. One direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with other proteins and cellular pathways. Finally, future research could focus on developing more potent and selective inhibitors of protein kinase CK2 based on the structure of 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine.

Synthesis Methods

The synthesis of 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine involves several steps. The starting material is 2-methyl-6-nitro-pyridine-3-carbaldehyde, which is reacted with 1-methyl-4-piperidinol to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine. The amine is further reacted with 1-methyl-4-pyrazolecarboxaldehyde in the presence of hydrochloric acid to form the final product.

Scientific Research Applications

6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of a specific enzyme called protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. The compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.

properties

IUPAC Name

6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c1-8-10(3-4-11(12)15-8)13-5-9-6-14-16(2)7-9/h3-4,6-7,13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCWMQXLWCAMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)NCC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.